molecular formula C13H12ClNO B5980040 (5-Amino-2-chlorophenyl)-phenylmethanol

(5-Amino-2-chlorophenyl)-phenylmethanol

Cat. No.: B5980040
M. Wt: 233.69 g/mol
InChI Key: PDZFPQVISAJZFY-UHFFFAOYSA-N
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Description

(5-Amino-2-chlorophenyl)-phenylmethanol is an organic compound that features both an amino group and a chlorophenyl group attached to a phenylmethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-chlorophenyl)-phenylmethanol typically involves the reaction of 5-amino-2-chlorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

(5-Amino-2-chlorophenyl)-phenylmethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-2-chlorophenyl)-phenylmethanol involves its interaction with specific molecular targets. The amino and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2-Amino-5-chlorophenyl)phenylmethanone: Shares structural similarities but differs in the presence of a ketone group.

    (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol: Contains an additional chloro group, leading to different chemical properties.

Uniqueness: (5-Amino-2-chlorophenyl)-phenylmethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-amino-2-chlorophenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZFPQVISAJZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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